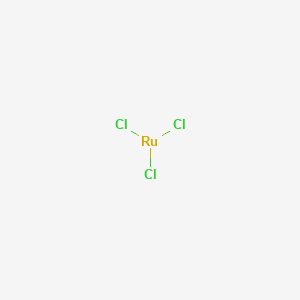
Cloquintocet-mexyl
Descripción general
Descripción
Cloquintocet-mexyl is a herbicide safener that is widely used to control various types of weeds, especially in cereal crops . Its chemical properties make it effective in inhibiting the growth of unwanted plants while ensuring the proper development of the desired crops . It is also known as acetic acid, [(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester .
Synthesis Analysis
The traditional synthesis technique of cloquintocet-mexyl involves esterification with Mono Chloro Acetic Acid and 2-enanthol to generate an intermediate. This intermediate then synthesizes cloquintocet-mexyl with 5-chloro-oxine .Molecular Structure Analysis
Cloquintocet-mexyl has a molecular formula of C18H22ClNO3 . Its molecular weight is 335.83 .Chemical Reactions Analysis
Cloquintocet-mexyl is known to undergo complex multistep processes that exhibit extraordinary diversity among species . It is also known to shift the metabolic profile of endogenous phenolics in wheat by increasing the activity of a glucosyltransferase .Physical And Chemical Properties Analysis
Cloquintocet-mexyl has a density of 1.163±0.06 g/cm3 (Predicted), a melting point of 69°, a boiling point of 448.4±30.0 °C (Predicted), and a flashing point of 225°C .Aplicaciones Científicas De Investigación
Herbicide Safener
Cloquintocet-mexyl is a type of herbicide safener . Herbicide safeners are agrochemicals that can selectively protect crop plants from herbicide injury without affecting herbicidal efficacy . They primarily alleviate herbicide phytotoxicity to crop plants via several actions .
Enhancing Metabolism of Herbicides
One of the mechanisms by which safeners like Cloquintocet-mexyl work is by enhancing the metabolism of herbicides in crops . For example, it has been reported that cloquintocet mexyl could enhance wheat glycosylation of the metabolite of clonafop propargyl .
Affecting Absorption and Transportation of Herbicides
Safeners can also affect the absorption and transportation of herbicides in crops . This means that Cloquintocet-mexyl could potentially influence how herbicides are absorbed and transported within crop plants.
Competitively Binding to Herbicide Target Sites
Another action of safeners is that they can competitively bind to herbicide target sites . This suggests that Cloquintocet-mexyl might have the ability to bind to the same sites as certain herbicides, thereby reducing their impact on the crop plants.
Affecting Activity of Target Enzymes
Safeners like Cloquintocet-mexyl can also affect the activity of target enzymes . For instance, it was found that cloquintocet-mexyl could selectively enhance effects of O-glucosyltransferase (OGT) on herbicide molecules in wheat plants .
Reducing Sensitivity to Herbicides
Cloquintocet-mexyl has been shown to reduce the sensitivity of some plants to herbicides . In a study, it was demonstrated that cloquintocet-mexyl and mefenpyr-diethyl both reduced the sensitivity of Lolium sp. to their associated ALS-inhibiting herbicide .
Activating Non-Target-Site-Based Resistance Pathways
Cloquintocet-mexyl likely activates non-target-site-based resistance pathways in weeds . This means that it could potentially play a role in the evolution of non-target-site-based resistance to herbicides in weeds .
Potential Role in NTSR Evolution
There is a suggestion that a possible, uninvestigated way to NTSR evolution could be selection for increased responsiveness to safener action . This implies that the use of safeners like Cloquintocet-mexyl could potentially contribute to the evolution of herbicide resistance in weeds .
Mecanismo De Acción
Target of Action
Cloquintocet-mexyl is a herbicide safener . Its primary targets are the metabolic pathways in crops that are responsible for herbicide degradation . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . For example, it has been reported that cloquintocet-mexyl can enhance wheat glycosylation of the metabolite of clonafop propargyl .
Mode of Action
Cloquintocet-mexyl interacts with its targets by enhancing or triggering the herbicide degradation pathways in crop plants . This interaction results in the selective protection of crop plants from herbicide injury without affecting the herbicidal efficacy . It has been found that cloquintocet-mexyl could selectively enhance the effects of O-glucosyltransferase (OGT) on herbicide molecules in wheat plants .
Biochemical Pathways
The biochemical pathways affected by cloquintocet-mexyl primarily involve the metabolism of herbicides in crops . It enhances the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control . In addition, it enhances the expression level of the TtMRP2 gene by 2.3 times that of the control . These changes in gene expression levels lead to downstream effects such as enhanced metabolism of herbicides, affecting their absorption and transportation in crops .
Pharmacokinetics
It is known that cloquintocet-mexyl enhances the metabolism of herbicides in crops, which could imply an impact on the absorption and distribution of these herbicides .
Result of Action
The molecular and cellular effects of cloquintocet-mexyl’s action primarily involve the enhancement of herbicide metabolism in crops . This results in a reduction in herbicide-induced toxicity to crops and an enhancement of the selectivity of herbicides in crops without affecting the efficacy of the herbicide . For example, it has been demonstrated that cloquintocet-mexyl can modify herbicide sensitivity and regulate genes potentially involved in non-target-site-based resistance (NTSR) in Lolium sp .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cloquintocet-mexyl. It is known that cloquintocet-mexyl is used in combination with herbicides or can be added to seeds via pre-sowing seed treatments , suggesting that its action may be influenced by factors such as the timing of application and the specific environmental conditions present during application.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYBRKAVBMYYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041794 | |
| Record name | Cloquintocet-mexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Cloquintocet-mexyl | |
CAS RN |
99607-70-2 | |
| Record name | Cloquintocet-mexyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99607-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloquintocet-mexyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099607702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cloquintocet-mexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOQUINTOCET-MEXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W15EH2M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)







